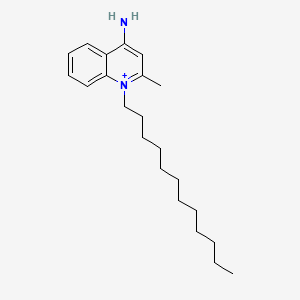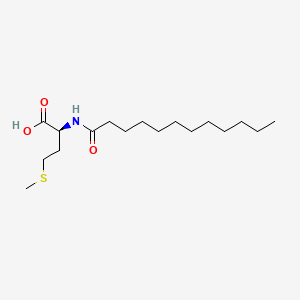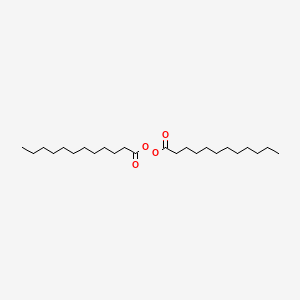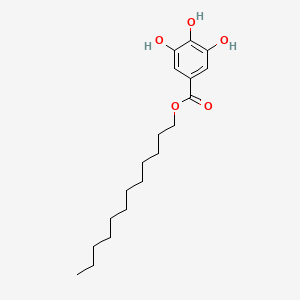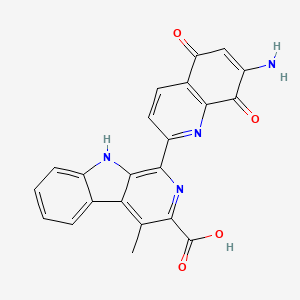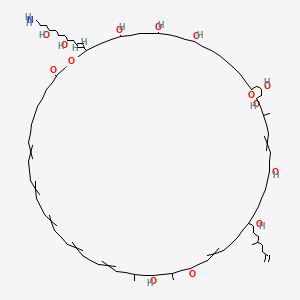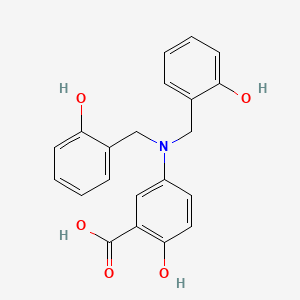![molecular formula C23H29ClN6O3 B1674649 2-{4-[(3-{7-Chloro-1-[(oxan-4-yl)methyl]-1H-indol-3-yl}-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}acetamide CAS No. 1050478-18-6](/img/structure/B1674649.png)
2-{4-[(3-{7-Chloro-1-[(oxan-4-yl)methyl]-1H-indol-3-yl}-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}acetamide
Overview
Description
LBP-1 is a compound originally developed by Organon for the treatment of neuropathic pain. It acts as a potent and selective cannabinoid receptor agonist, with high potency at both the cannabinoid receptor type 1 and cannabinoid receptor type 2 receptors. it has low penetration of the blood-brain barrier, making it peripherally selective. This characteristic allows it to be effective in animal models of neuropathic pain and allodynia without producing central effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LBP-1 involves multiple steps, starting with the preparation of the indole-3-heterocycle core. This core is then functionalized with various substituents to achieve the desired pharmacological properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of LBP-1 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
LBP-1 undergoes several types of chemical reactions, including:
Oxidation: LBP-1 can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on LBP-1, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups into the LBP-1 molecule, enhancing its selectivity and potency.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of LBP-1, each with unique pharmacological profiles. These derivatives are studied for their potential therapeutic applications and safety profiles .
Scientific Research Applications
LBP-1 has a wide range of scientific research applications, including:
Chemistry: LBP-1 is used as a model compound to study the structure-activity relationships of cannabinoid receptor agonists.
Biology: It is used to investigate the role of cannabinoid receptors in various biological processes, including pain modulation and inflammation.
Medicine: LBP-1 is being explored as a potential therapeutic agent for neuropathic pain, inflammation, and other conditions.
Mechanism of Action
LBP-1 exerts its effects by binding to cannabinoid receptor type 1 and cannabinoid receptor type 2 receptors. This binding activates intracellular signaling pathways, leading to the modulation of pain and inflammation. The compound’s low penetration of the blood-brain barrier ensures that its effects are primarily peripheral, reducing the risk of central side effects .
Comparison with Similar Compounds
Similar Compounds
- Org 28312
- Org 28611
- PTI-1
- PTI-2
Uniqueness
LBP-1 is unique in its high potency at both cannabinoid receptor type 1 and cannabinoid receptor type 2 receptors while maintaining low penetration of the blood-brain barrier. This makes it an ideal candidate for treating peripheral neuropathic pain without central side effects. Other similar compounds may not have the same selectivity or may penetrate the blood-brain barrier, leading to different pharmacological profiles .
properties
CAS RN |
1050478-18-6 |
|---|---|
Molecular Formula |
C23H29ClN6O3 |
Molecular Weight |
473.0 g/mol |
IUPAC Name |
2-[4-[[3-[7-chloro-1-(oxan-4-ylmethyl)indol-3-yl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C23H29ClN6O3/c24-19-3-1-2-17-18(13-30(22(17)19)12-16-4-10-32-11-5-16)23-26-21(33-27-23)15-29-8-6-28(7-9-29)14-20(25)31/h1-3,13,16H,4-12,14-15H2,(H2,25,31) |
InChI Key |
AKWUNZFZIXEOPV-UHFFFAOYSA-N |
SMILES |
C1COCCC1CN2C=C(C3=C2C(=CC=C3)Cl)C4=NOC(=N4)CN5CCN(CC5)CC(=O)N |
Canonical SMILES |
C1COCCC1CN2C=C(C3=C2C(=CC=C3)Cl)C4=NOC(=N4)CN5CCN(CC5)CC(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LBP-1; LBP 1; LBP1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



